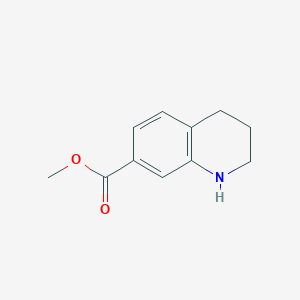
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Cat. No. B2436317
M. Wt: 191.23
InChI Key: BDMQUHKEECRIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09290485B2
Procedure details


To a cooled (0° C.) solution 1 g (5.23 mmol) of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate in THF (10 ml) was added 20.92 ml, (20.92 mmol) of a solution of DIBAL-H in THF. The reaction mixture was stirred for 2 hr at 0° C. Additional DIBAL-H in THF (15.69 ml, 15.69 mmol) was added. The reaction mixture was allowed to warm to 20° C. and stirring was continued for 16 hr. The reaction mixture was treated with 30 mL of 10% aqueous sodium potassium tartrate and stirred for 1 h. Water was added and the mixture was extracted with AcOEt. The organic layer was dried over MgSO4 and concentrated under reduced pressure to give (1,2,3,4-tetrahydroquinolin-7-yl)methanol. HPLC (Method H) Rt=2.74 min; MS (Method A) [M+H]+=164.1


[Compound]
Name
solution
Quantity
20.92 mmol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11](OC)=[O:12])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+].O>C1COCC1>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][OH:12])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC2=CC=C(C=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 hr at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 16 hr
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with AcOEt
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCCC2=CC=C(C=C12)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
